[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid is a chemical compound with the molecular formula C14H15BrCl2O4 and a molecular weight of 398.08 g/mol . This compound is characterized by the presence of a bromoethylbutanoyl group and dichlorophenoxyacetic acid moiety, making it a unique entity in the realm of organic chemistry .
Vorbereitungsmethoden
The synthesis of [4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid involves several steps. One common method includes the bromination of 2-ethylbutanoic acid, followed by the acylation of 2,3-dichlorophenoxyacetic acid. The reaction conditions typically involve the use of bromine and a suitable solvent such as dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid involves its interaction with specific molecular targets. The bromoethylbutanoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The dichlorophenoxyacetic acid moiety may also play a role in binding to target proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-(4-Bromo-2-methylphenyl)acetic acid: Shares the bromo and acetic acid groups but differs in the overall structure.
3-Bromo-2-ethylbutanoic acid: Similar in having a bromoethylbutanoic acid group but lacks the dichlorophenoxy moiety.
The uniqueness of [4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid lies in its combined structural features, which confer specific chemical and biological properties .
Eigenschaften
CAS-Nummer |
1497-21-8 |
---|---|
Molekularformel |
C14H15BrCl2O4 |
Molekulargewicht |
398.1 g/mol |
IUPAC-Name |
2-[4-(2-bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid |
InChI |
InChI=1S/C14H15BrCl2O4/c1-3-14(15,4-2)13(20)8-5-6-9(12(17)11(8)16)21-7-10(18)19/h5-6H,3-4,7H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
SDUPLYVEBCAACL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.